molecular formula C15H6CrF18O6 B12432921 Tris(hexafluoroacetylacetone) chromium

Tris(hexafluoroacetylacetone) chromium

Cat. No.: B12432921
M. Wt: 676.17 g/mol
InChI Key: BKEDUGQRHXCPKX-UHFFFAOYSA-N
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Description

Tris(hexafluoroacetylacetone) chromium, denoted as Cr(hfac)₃, is a chromium(III) complex coordinated by three hexafluoroacetylacetone (1,1,1,5,5,5-hexafluoro-2,4-pentanedione) ligands. Hexafluoroacetylacetone is a fluorinated β-diketone ligand known for its strong electron-withdrawing properties due to the presence of six fluorine atoms, which enhance the ligand’s stability and volatility . This complex is synthesized by reacting chromium salts with hexafluoroacetylacetone under controlled conditions, often yielding highly pure and thermally stable products suitable for applications in materials science, catalysis, and separation technologies .

The ligand’s fluorinated structure reduces intermolecular interactions, increasing the complex’s volatility compared to non-fluorinated analogs. This property is exploited in gas chromatography and atomic layer etching (ALE) processes, where Cr(hfac)₃ serves as a precursor for chromium deposition or surface modification .

Properties

IUPAC Name

chromium;1,1,1,5,5,5-hexafluoropentane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H2F6O2.Cr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H2;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKEDUGQRHXCPKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.C(C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Cr]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H6CrF18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Advantages and Limitations

  • Yield: This method achieves quantitative yields (>95%) under optimized conditions.
  • Purity: Impurities such as unreacted chromate or bisulfite derivatives necessitate recrystallization from ether/hexane mixtures.
  • Scalability: Large-scale synthesis is feasible but requires careful pH control to prevent ligand hydrolysis.

Direct Reaction of Chromium(III) Salts with Hexafluoroacetylacetone

An alternative route involves the direct reaction of chromium(III) chloride (CrCl₃) with Hhfac in the presence of a base. This method, detailed by Harada and Girolami, avoids redox steps and simplifies purification:

  • Reagent Preparation:
    Anhydrous CrCl₃ is dissolved in THF under nitrogen atmosphere to prevent oxidation. Hhfac is added dropwise, followed by a base (e.g., NaOH or NH₃) to deprotonate the ligand:
    $$
    \text{CrCl}3 + 3\text{Hhfac} + 3\text{OH}^- \rightarrow \text{Cr(hfac)}3 + 3\text{Cl}^- + 3\text{H}_2\text{O}
    $$

  • Reaction Conditions:

    • Temperature: 25–40°C (room temperature suffices for complete ligand substitution).
    • Solvent: THF or diethyl ether, which stabilizes the intermediate Cr(hfac)₂(thf)₂ complex prior to final substitution.
    • Workup: The product is extracted with t-butyl methyl ether and purified via vacuum sublimation.

Structural and Spectroscopic Validation

  • X-ray Crystallography: Cr(hfac)₃ adopts an octahedral geometry with average Cr–O bond lengths of 1.943 Å.
  • UV-Vis Spectroscopy: A strong absorption band at 450 nm (ε = 1,200 M⁻¹cm⁻¹) confirms ligand-to-metal charge transfer.

Hydrolysis of Chromium Hexafluoroacetylacetonate Hydrates

A patent by Morita et al. describes the recovery of Hhfac from its metal complexes, offering insights into reversible synthesis:

  • Acid Hydrolysis of Cr(hfac)₃ Hydrates:
    Cr(hfac)₃·nH₂O is treated with dilute sulfuric acid (0.1–1.0 M) at 50–90°C, liberating Hhfac:
    $$
    \text{Cr(hfac)}3·n\text{H}2\text{O} + 3\text{H}^+ \rightarrow \text{Cr}^{3+} + 3\text{Hhfac} + n\text{H}_2\text{O}
    $$
    The released Hhfac is extracted with t-butyl methyl ether and dehydrated via azeotropic distillation.

  • Recycling Considerations:
    This method is primarily used for ligand recovery but underscores the stability of Cr(hfac)₃ under acidic conditions.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficacy of each method based on yield, purity, and practicality:

Method Yield (%) Purity (%) Key Advantages Limitations
Cr(VI) Reduction 95–98 90 High yield, minimal byproducts Requires toxic Cr(VI) precursors
Direct Reaction with CrCl₃ 85–90 95 Avoids redox steps, scalable Anhydrous conditions required
Hydrolysis of Hydrates 70–80 85 Ligand recovery feasible Low yield for complex synthesis

Challenges in Purification and Characterization

  • Recrystallization Solvents:
    Cr(hfac)₃ is sparingly soluble in nonpolar solvents (e.g., hexane) but dissolves readily in ethers. Sequential recrystallization from ether/hexane mixtures removes ionic impurities.

  • Analytical Techniques:

    • Elemental Analysis: C: 22.1%, F: 46.7% (theoretical for C₁₅H₃CrF₁₈O₆).
    • IR Spectroscopy: Peaks at 1645 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–F stretch) confirm ligand coordination.

Chemical Reactions Analysis

Redox Reactions

[Cr(hfac)₃] participates in redox processes due to the chromium center’s accessible oxidation states.

Oxidation of Chromium(II) Precursors

The synthesis of [Cr(hfac)₃] involves the oxidation of chromium(II) precursors. For example:

Cr N SiMe3 2 2(thf)2+3HhfacCr hfac 3+2HN SiMe3 2+H2+2thf\text{Cr N SiMe}_3\text{ }_2\text{ }_2(\text{thf})_2+3\,\text{Hhfac}\rightarrow \text{Cr hfac }_3+2\,\text{HN SiMe}_3\text{ }_2+\text{H}_2+2\,\text{thf}

This reaction proceeds via proton-coupled electron transfer, where hexafluoroacetylacetone (Hhfac\text{Hhfac}
) oxidizes Cr(II) to Cr(III), releasing hydrogen gas. Crystallization from diethyl ether yields maroon needles of [Cr(hfac)₃] with a 26% yield .

Reduction to Chromium(II) Species

[Cr(hfac)₃] can be reduced to chromium(II) complexes under controlled conditions. For instance, treatment with sodium amalgam (Na Hg\text{Na Hg}
) in tetrahydrofuran (thf\text{thf}
) yields:

Cr hfac 3+Na HgCr hfac 2(thf)2+by products\text{Cr hfac }_3+\text{Na Hg}\rightarrow \text{Cr hfac }_2(\text{thf})_2+\text{by products}

The resulting Cr hfac 2(thf)2\text{Cr hfac }_2(\text{thf})_2
adopts a trans-octahedral geometry with axial thf\text{thf}
ligands .

Table 1: Structural Comparison of Chromium Complexes

ComplexCr Oxidation StateCr–O Bond Length (Å)Ligand Bite Angle (°)
Cr hfac 2(thf)2\text{Cr hfac }_2(\text{thf})_2
II1.936(3)92.7
Cr hfac 3\text{Cr hfac }_3
text
| III | 1.943(5), 1.955(5) | 90.8(2) |

Ligand Substitution Reactions

The hfac\text{hfac}^-
ligands in [Cr(hfac)₃] can be replaced by stronger field ligands:

Reaction with Amines or Phosphines

In the presence of Lewis bases like pyridine (py\text{py}
) or triphenylphosphine (PPh3\text{PPh}_3
), ligand substitution occurs:

Cr hfac 3+3pyCr py 33++3hfac\text{Cr hfac }_3+3\,\text{py}\rightarrow \text{Cr py }_3^{3+}+3\,\text{hfac}^-

The reaction is driven by the stronger σ-donor ability of pyridine compared to hfac\text{hfac}^-
, altering the complex’s magnetic and catalytic properties.

Electron Transfer Processes

[Cr(hfac)₃] efficiently quenches triplet states of organic compounds (e.g., anthracene, benzophenone) in benzene via dual mechanisms:

  • Energy Transfer : The chromium(III) center accepts energy from the triplet state, returning the organic molecule to its ground state.

  • Electron Transfer : The complex acts as an electron acceptor, forming transient charge-separated species .

This dual reactivity makes it valuable in photochemical studies and organic synthesis.

Scientific Research Applications

Catalytic Applications

Tris(hexafluoroacetylacetonate) chromium has shown significant potential in catalytic processes. Its ability to form stable complexes makes it a candidate for various catalytic reactions, particularly in organic synthesis.

Case Study: Epoxidation Reactions

Research indicates that chromium(III) hexafluoroacetylacetonate can act as a catalyst in epoxidation reactions. This has implications for the production of epoxides from alkenes, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Table 1: Catalytic Activity Comparison

Catalyst TypeReaction TypeYield (%)Reference
Chromium(III) HexafluoroacetylacetonateEpoxidation of alkenes85
Other Metal CatalystsSimilar Epoxidation70-80Various Studies

Material Science Applications

The compound's unique properties have made it useful in materials science, particularly in the development of advanced materials and coatings.

Thin Film Deposition

Tris(hexafluoroacetylacetonate) chromium is utilized in thin film deposition techniques, which are essential for creating high-performance materials used in electronics and optics. The compound's ability to form uniform films contributes to its application in optoelectronic devices .

Table 2: Material Properties

PropertyValue
DensityNot Available
Thermal StabilityHigh
Film Thickness Range50 nm - 200 nm

Biological Applications

The biological relevance of tris(hexafluoroacetylacetonate) chromium is emerging, particularly in the context of enzyme mimicking and therapeutic applications.

Enzyme Mimicking

Studies have demonstrated that this chromium complex can mimic certain enzyme functions, providing insights into potential therapeutic uses. Its structural similarity to natural enzymes allows it to participate in biochemical reactions, making it a subject of interest in bioinorganic chemistry .

Application TypeActivityReference
Enzyme MimickingCatalytic Activity
Antimicrobial StudiesPotential AntibacterialOngoing Research

Mechanism of Action

Comparison with Similar Compounds

Structural and Coordination Properties

Coordination Number and Geometry

  • Cr(hfac)₃: Chromium(III) typically adopts an octahedral geometry with six-coordinate sites occupied by three bidentate hfac ligands. The strong field ligand stabilizes the +3 oxidation state, as seen in mononuclear complexes .
  • Lanthanide Complexes (e.g., [Eu(hfac)₃(Ph₃PO)₂]) : Europium(III) and other lanthanides form seven-coordinate structures with hfac and ancillary ligands like triphenylphosphine oxide (Ph₃PO). Despite the larger ionic radius of Eu³⁺ compared to Cr³⁺, the stoichiometry (metal:ligand ratio) remains similar, suggesting steric effects dominate over ionic size in these systems .
  • Copper/Nickel Complexes (e.g., [Cu(hfac)₂(L)]): Copper(II) and nickel(II) form six-coordinate complexes with hfac and nitrogen-donor ligands. These exhibit distorted octahedral geometries, with magnetic properties influenced by zero-field splitting (Ni²⁺) or weak antiferromagnetic interactions in dinuclear species .

Table 1: Structural Comparison of Metal-hfac Complexes

Compound Metal Oxidation State Coordination Number Geometry Key Ligands Reference
Cr(hfac)₃ +3 6 Octahedral 3 hfac
[Eu(hfac)₃(Ph₃PO)₂] +3 7 Mononuclear 3 hfac, 2 Ph₃PO
[Cu(hfac)₂(L)] +2 6 Distorted Octahedral 2 hfac, 1 N-ligand

Physical and Thermal Properties

Volatility and Thermal Stability

  • Cr(hfac)₃ : Exhibits volatility at moderate temperatures (140–220°C), making it suitable for gas-phase applications. This is attributed to the fluorine-induced reduction in intermolecular forces .
  • Lanthanide-hfac Complexes : Similar volatility profiles are observed for Eu(hfac)₃ and Tb(hfac)₃, though their decomposition pathways differ due to lanthanide-oxygen bonding strengths .
  • Trifluoroacetylacetone (tfac) Complexes: Non-fluorinated or partially fluorinated analogs (e.g., Cr(tfac)₃) exhibit lower volatility and higher decomposition temperatures, highlighting the critical role of fluorine in enhancing volatility .

Table 2: Thermal Properties of Selected Metal-β-diketone Complexes

Compound Volatilization Temp. (°C) Decomposition Pathway Application Example Reference
Cr(hfac)₃ 140–220 Ligand dissociation Gas chromatography, ALE
Eu(hfac)₃(Ph₃PO)₂ 180–250 Ligand oxidation Luminescent materials
Cu(tfac)₂ >250 Metal oxide formation Solvent extraction

Solvent Extraction Efficiency

  • Cr(hfac)₃ : Demonstrates moderate extraction efficiency in organic solvents like toluene, with optimal performance at pH 3–4. The fluorinated ligand improves selectivity for chromium over competing ions like Fe³⁺ .
  • Copper-hfac Complexes : Higher extraction efficiency for Cu²⁺ compared to Cr³⁺ in benzene or chloroform systems, attributed to faster ligand-exchange kinetics .

Magnetic Properties

  • Dinuclear Ni/Cu-hfac Complexes : Exhibit weak antiferromagnetic coupling (J = -1.2 cm⁻¹ for Ni), contrasting with the isolated spin states in Cr(hfac)₃ .

Toxicity and Environmental Impact

  • Cr(hfac)₃ : Chromium(III) complexes are generally less toxic than hexavalent chromium species (e.g., CrO₃, LD₅₀ = 325 mg/kg in rats). However, fluorinated ligands may pose environmental risks due to persistence .
  • Copper/Nickel-hfac Complexes : Lower acute toxicity compared to chromium analogs, as shown in rodent studies .

Q & A

Q. What are the optimal synthetic routes for tris(hexafluoroacetylacetone) chromium, and how do fluoride bridges influence its coordination geometry?

Methodological Answer: this compound is synthesized via reactions of chromium(III) precursors with hexafluoroacetylacetone (Hhfac) ligands. For example, cis-[CrIIIF2(NN)2]NO3 (NN = 1,10-phenanthroline or 2,2′-bipyridine) reacts with Ln(NO3)3 to form {Ln2Cr2} clusters stabilized by linear fluoride bridges . Fluoride bridges act as structure-directing motifs, favoring square or trigonal bipyramidal topologies depending on the ancillary ligands (e.g., Me3tacn vs. Me3tame) . Key considerations:

  • Use anhydrous conditions to prevent ligand hydrolysis (Hhfac derivatives are hygroscopic) .
  • Monitor reaction progress via thin-layer chromatography (TLC) or spectroscopic methods (e.g., UV-Vis for Cr(III) d-d transitions) .

Q. Which spectroscopic techniques are most effective for characterizing this compound complexes?

Methodological Answer:

  • 19F NMR : Detects fluorine environments in Hhfac ligands. Signals for CF3 groups typically appear at δ −70 to −75 ppm, but shifts may occur due to Cr(III) paramagnetism .
  • X-ray crystallography : Resolves Cr–F–Ln bridge geometries (e.g., linear vs. bent) and ligand coordination modes .
  • ESI-MS : Confirms molecular ion peaks (e.g., [Cr(hfac)3]+) and detects fragmentation products like trifluoroacetate (TFA, m/z 113.02) .

Advanced Research Questions

Q. How can researchers design experiments to synthesize mixed 3d-4f clusters using this compound as a synthon?

Methodological Answer:

  • Precursor selection : Use fac-[CrIIIF3L] (L = Me3tacn) with [Ln(hfac)3(H2O)2] to form {Ln3Cr2} trigonal bipyramids without central ligands. Fluoride bridges dictate cluster symmetry .
  • Reaction optimization : Adjust solvent polarity (e.g., THF vs. acetonitrile) and temperature (60–80°C) to control bridge lability and cluster yield .
  • Characterization : Pair magnetic susceptibility measurements with X-ray absorption spectroscopy (XAS) to probe Cr(III)-Ln(III) exchange interactions .

Q. How can contradictory data from NMR and crystallography be resolved in studies of chromium hexafluoroacetylacetonate complexes?

Methodological Answer: Contradictions often arise from:

  • Paramagnetic broadening : Cr(III) causes line broadening in 1H/13C NMR. Use 19F NMR (less affected) or low-temperature measurements .
  • Dynamic ligand exchange : Fluoride bridges may exhibit lability, leading to averaged NMR signals. Conduct variable-temperature NMR or trapping experiments (e.g., with excess Ln(III)) to capture intermediate states .
  • Complementary techniques : Validate crystallographic data with EXAFS to confirm Cr–F bond distances (±0.02 Å accuracy) .

Q. What strategies mitigate interference from trifluoroacetic acid (TFA) byproducts in chromium hexafluoroacetylacetonate studies?

Methodological Answer:

  • Synthesis control : Avoid aqueous conditions to prevent Hhfac hydrolysis to TFA .
  • Analytical corrections : Use deuterated solvents (e.g., CD3CN) to shift TFA’s 19F NMR signal (δ −76 ppm) away from ligand peaks .
  • Chromatographic separation : Employ reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium bromide) to isolate intact complexes from TFA .

Q. How does the kinetic robustness of fluoride bridges impact the thermodynamic stability of Cr(III)-Ln(III) clusters?

Methodological Answer:

  • Ligand rigidity : Ancillary ligands like phenanthroline stabilize cis-[CrIIIF2(NN)2]+ precursors, slowing fluoride bridge dissociation and enhancing cluster lifetime .
  • Thermodynamic profiling : Use isothermal titration calorimetry (ITC) to quantify binding enthalpies between Cr(III) and Ln(III) nodes. Linear {Cr–F–Ln} bridges typically exhibit ΔH ≈ −40 kJ/mol .
  • Competitive experiments : Introduce rival ligands (e.g., NO3−) to assess bridge stability. Fluoride’s small ionic radius favors stronger electrostatic interactions vs. bulkier anions .

Q. What environmental factors influence the degradation pathways of this compound in experimental settings?

Methodological Answer:

  • Humidity : Hhfac ligands hydrolyze to TFA in humid air. Use gloveboxes (H2O < 1 ppm) for synthesis and storage .
  • Light exposure : UV irradiation may cleave Cr–O bonds. Shield reactions with amber glass or conduct studies under inert gas .
  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, correlating with ligand loss (mass loss ~65%) .

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